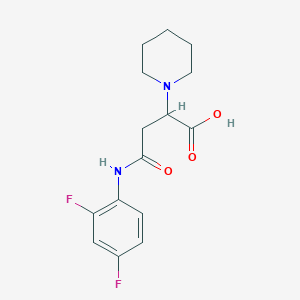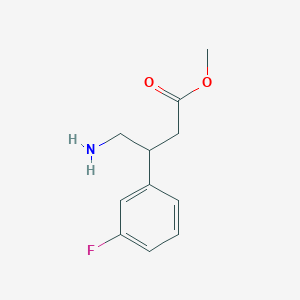![molecular formula C16H26N2O4 B2762178 Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate CAS No. 2034611-60-2](/img/structure/B2762178.png)
Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a bicyclic system with an oxirane ring and a piperidine ring, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first activated using reagents like dicyclohexylcarbodiimide (DCC) , followed by reaction with tert-butyl piperidine-1-carboxylate to form the target compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of reaction conditions such as temperature, pressure, and pH.
Catalysts: Catalysts like titanium(IV) isopropoxide may be employed to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide and conditions such as refluxing in an inert atmosphere.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents like alkyl halides and conditions such as heating in a polar aprotic solvent.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, potentially influencing biological pathways. Medicine: The compound's derivatives may exhibit biological activity, making it a candidate for drug development. Industry: Its unique structure makes it valuable in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific derivative and its application. For instance, in drug development, the compound may inhibit or activate certain pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups.
Piperidine derivatives: These compounds have similar piperidine rings but different substituents.
Uniqueness: Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate stands out due to its combination of the oxirane and piperidine rings, which provides unique chemical properties and reactivity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and advancement in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-16(2,3)22-15(20)17-6-4-5-11(8-17)14(19)18-9-13-7-12(18)10-21-13/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJXMLXGPXVPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2762097.png)
![4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2762099.png)
![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)
![N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2762102.png)


![2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2762107.png)



![2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2762117.png)

